Inosamycin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inosamycin C is a natural product found in Streptomyces hygroscopicus with data available.

Scientific Research Applications

1. Antibacterial Properties and Structural Characteristics

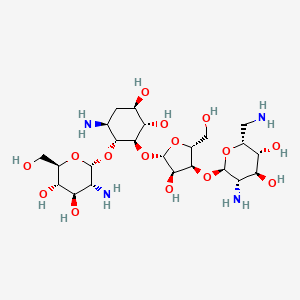

Inosamycin C is part of a complex of new antibiotics called inosamycins, produced by Streptomyces hygroscopicus. These antibiotics, including inosamycin C, are novel aminocyclitol antibiotics, structurally related to neomycin, paromomycin, and ribostamycin. They are characterized by the presence of 2-deoxy-scyllo-inosamine, differentiating them from other aminoglycosides which contain 2-deoxystreptamine. The inosamycins exhibit a broad antibacterial spectrum, although they show inactivity against most aminoglycoside-resistant organisms. Inosamycin A, a major component of this complex, has been noted to have antibacterial activity comparable to neomycin (Tsunakawa et al., 1985) (Tsunakawa et al., 1985).

2. Role in Ophthalmic Medicine

Mitomycin C, which shares some structural similarities with inosamycin C, is widely used in ophthalmic medicine. It is used to inhibit wound healing responses and reduce scarring in various ocular surgeries. This application highlights the potential of inosamycin C in similar medical scenarios, given its structural relation to mitomycin C (Abraham et al., 2006).

3. Fosfomycin Resistance Research

Research into resistance mechanisms against antibiotics like fosfomycin provides insights into the broader scope of antibiotic resistance, which can be relevant to understanding the resistance potential against compounds like inosamycin C. Studies have explored the prevalence of fosfomycin resistance in various bacteria, shedding light on the mechanisms of antibiotic resistance and the potential risks associated with the use of antibiotics structurally related to inosamycin C (Wachino et al., 2010) (Ito et al., 2017).

4. Potential in Cancer Chemotherapy

Mitomycin C, structurally related to inosamycin C, has been used in cancer chemotherapy for over five decades. Its mechanism involves DNA alkylation, suggesting a potential pathway for inosamycin C in similar applications. This provides a direction for future research into the use of inosamycin C or its derivatives in cancer treatment (Wang et al., 2022).

properties

Product Name |

Inosamycin C |

|---|---|

Molecular Formula |

C23H44N4O15 |

Molecular Weight |

616.6 g/mol |

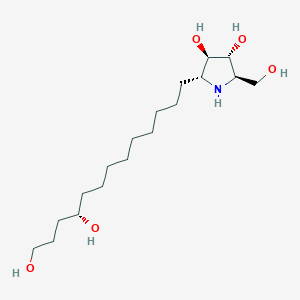

IUPAC Name |

(2R,3R,4S,5S,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol |

InChI |

InChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)41-19-9(4-29)39-23(17(19)36)42-20-12(31)6(30)1-5(25)18(20)40-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10-,11+,12-,13-,14+,15-,16+,17+,18+,19+,20+,21+,22+,23-/m0/s1 |

InChI Key |

HRQVVDAXGRRDRM-BHNZIENWSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CO)O)O)N)N |

synonyms |

BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-4-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1246854.png)

![2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone](/img/structure/B1246865.png)

![2-(1-Carboxy-2-hydroxypropyl)-4-{[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-3-methyl-3,4-dihydro-2h-pyrrole-5-carboxylic acid](/img/structure/B1246868.png)